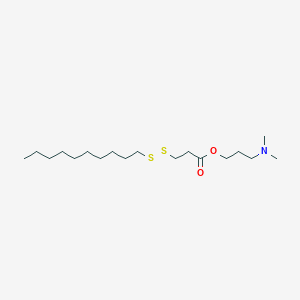

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester

Description

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester (hereafter referred to by its IUPAC name) is a sulfur-containing organic compound characterized by a propanoic acid backbone substituted with a decyldithio (-S-S-C₁₀H₂₁) group at the 3-position and esterified with a 3-(dimethylamino)propyl group.

Properties

CAS No. |

918438-50-3 |

|---|---|

Molecular Formula |

C18H37NO2S2 |

Molecular Weight |

363.6 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 3-(decyldisulfanyl)propanoate |

InChI |

InChI=1S/C18H37NO2S2/c1-4-5-6-7-8-9-10-11-16-22-23-17-13-18(20)21-15-12-14-19(2)3/h4-17H2,1-3H3 |

InChI Key |

IBZPYILPDFJQFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSSCCC(=O)OCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Hydrolysis

Esters, including propanoic acid derivatives, can undergo hydrolysis, a reaction with water that breaks the ester bond . This reaction can be either acid-catalyzed or base-promoted.

-

Base-Promoted Hydrolysis (Saponification): This follows a nucleophilic acyl substitution mechanism . A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. The carbonyl bond reforms, eliminating an alkoxide leaving group and yielding a carboxylic acid. The alkoxide base deprotonates the carboxylic acid, forming a carboxylate salt and an alcohol . Because the carboxylic acid is no longer part of the equilibrium the reaction is effectively irreversible .

-

Nucleophilic attack by hydroxide

-

Leaving group removal

-

Deprotonation

-

-

Acid-Catalyzed Hydrolysis: In the last step of the mechanism, water acts as a base, removing a hydrogen, to form a carboxylic acid and regenerating the acid catalyst .

Reactions with Grignard Reagents

Esters react with Grignard reagents to yield tertiary alcohols . The Grignard reagent adds to the ester twice: first, a nucleophilic acyl substitution forms a ketone intermediate, and then a nucleophilic addition forms an alkoxide intermediate. Acid work-up protonates the alkoxide, producing the tertiary alcohol .

-

Nucleophilic Attack

-

Leaving group removal

-

Nucleophilic attack

-

Protonation

Potential Reactions Involving the Decyldithio Group

The decyldithio group

present in Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester is a disulfide. Disulfides can undergo various reactions, including reduction to thiols, oxidation, and reactions with nucleophiles.

Reactions Involving the Dimethylamino Propyl Moiety

The dimethylamino propyl moiety contains a tertiary amine, which can undergo reactions such as:

-

Protonation: The amine can be protonated by acids to form an ammonium salt.

-

Quaternization: The amine can react with alkyl halides to form quaternary ammonium salts.

Because information regarding the chemical reactions of this compound is limited, knowledge of the typical reactions of esters, disulfides, and tertiary amines, provides insights into its potential chemical behavior.

Scientific Research Applications

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The decyldithio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The dimethylamino propyl ester group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several classes of chemicals, including carbamothioates, carbamates, and other dimethylaminopropyl esters. Below is a detailed comparison:

Structural Similarities and Differences

Key Features for Comparison:

- 3-(Dimethylamino)propyl ester group: Common in surfactants and antistatic agents.

- Sulfur-containing groups : Dithio (-S-S-), thio (-S-), or carbamothioate (-N-C(=S)-S-) linkages.

- Hydrophobic chains : Variable alkyl/aryl substituents.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Sulfur Linkages :

- The dithio (-S-S-) group in the target compound may confer redox activity or metal-binding capacity, unlike carbamothioates (e.g., Prothiocarb) or thioethers (e.g., phenylthio derivatives) .

- Carbamothioates (e.g., Prothiocarb) exhibit fungicidal activity due to their ability to inhibit enzyme function via thiol group interactions .

3-(Dimethylamino)propyl Ester: This group enhances water solubility in acidic conditions (via protonation of the amine) and is prevalent in antistatic agents (e.g., Ricinoleamidopropyl dimethylamine lactate) .

Hydrophobic Chains :

- The decyl (C₁₀) chain in the target compound provides lipophilicity, similar to dodecyl (C₁₂) chains in and . Longer chains improve surfactant efficacy but reduce water solubility .

Biological Activity

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester, is a compound of interest due to its potential biological activities. This ester is characterized by a propanoic acid backbone with a decyldithio group and a dimethylamino propyl moiety. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.

Biological Activity Overview

The biological activity of propanoic acid derivatives often relates to their interaction with biological membranes, enzyme inhibition, and potential antioxidant properties. The following sections detail specific findings related to the compound's activity.

Antioxidant Activity

Several studies have indicated that compounds containing dithio groups exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases.

Research Findings:

- A study demonstrated that dithio compounds can scavenge free radicals effectively, reducing oxidative damage in cellular models .

- The presence of the dimethylamino group may enhance membrane permeability, facilitating better interaction with cellular components and improving antioxidant efficacy .

Enzyme Inhibition

The dimethylamino moiety is known for its ability to interact with various enzymes. It can act as a substrate or inhibitor depending on the enzyme's nature.

Case Studies:

- Cholinesterase Inhibition: Research has shown that similar compounds can inhibit cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

- Lipase Inhibition: Another study indicated that derivatives with similar structures could inhibit lipases, which may be beneficial in managing metabolic disorders .

Toxicology and Safety Profile

Understanding the safety profile of propanoic acid derivatives is crucial for their application in therapeutics.

Toxicological Data:

- The compound's safety profile is inferred from studies on related compounds. For instance, derivatives with similar structures often show low acute toxicity but may cause skin irritation upon contact .

- Chronic exposure studies are necessary to fully understand any long-term effects on human health.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.